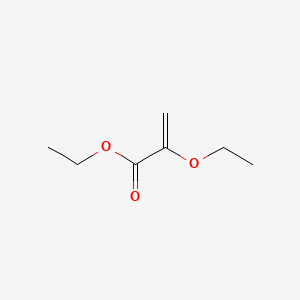ethyl 2-ethoxy acrylate
CAS No.: 22121-86-4
Cat. No.: VC3853387
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22121-86-4 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | ethyl 2-ethoxyprop-2-enoate |
| Standard InChI | InChI=1S/C7H12O3/c1-4-9-6(3)7(8)10-5-2/h3-5H2,1-2H3 |
| Standard InChI Key | WXMSGMOIAQWILS-UHFFFAOYSA-N |
| SMILES | CCOC(=C)C(=O)OCC |
| Canonical SMILES | CCOC(=C)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-ethoxy acrylate, systematically named ethyl 2-ethoxyacrylate, belongs to the acrylate ester family. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The structure consists of an acrylate group (CH₂=CHCOO−) modified by an ethoxy (–OCH₂CH₃) substituent at the β-carbon position (Figure 1). This configuration influences its reactivity, polarity, and solubility relative to unsubstituted acrylates.
Key Identifiers:
-
IUPAC Name: Ethyl 2-ethoxyacrylate
The compound’s purity in commercial preparations is typically ≥95%, with toluene and ethanol commonly employed as solvents in its synthesis .
Synthesis and Manufacturing
While no direct synthesis protocols for ethyl 2-ethoxy acrylate are detailed in the available literature, methods for analogous acrylates suggest potential pathways. For example, 2-(2-ethoxyethoxy)ethyl acrylate (EOEOEA, CAS 7328-17-8) is synthesized via esterification of diethylene glycol monoethyl ether with acrylic acid in the presence of catalysts like sulfuric acid or enzyme-based systems . Similarly, ethoxyethyl acrylate (CAS 106-74-1) is produced through the reaction of 2-ethoxyethanol with acrylic acid under acidic conditions .
Physicochemical Properties
Data on ethyl 2-ethoxy acrylate’s physical properties are sparse, but inferences can be drawn from structurally similar compounds:
The compound’s hydrophilicity and low volatility align with trends observed in ethoxy-substituted acrylates, which exhibit enhanced compatibility with polar solvents compared to alkyl acrylates like n-octyl acrylate . Its logP value (estimated ~1.2) suggests moderate lipophilicity, suitable for formulations requiring balanced hydrophobicity .
Industrial Applications and Performance
Ethyl 2-ethoxy acrylate’s primary applications remain underexplored, but its structural analogs are widely used in:
Photocurable Materials
Acrylates like EOEOEA serve as monofunctional monomers in UV-curable inks, coatings, and adhesives due to their rapid curing kinetics and low viscosity . Ethyl 2-ethoxy acrylate’s ethoxy group may enhance solubility in polar resins, improving film formation and adhesion.
Polymer Modifiers
Incorporating ethoxy groups into polymer backbones can adjust glass transition temperatures (Tg) and flexibility. For example, EOEOEA-based polymers exhibit lower Tg values (–60°C to –30°C), making them suitable for elastomers and pressure-sensitive adhesives .
Biomedical Applications
While unreported for ethyl 2-ethoxy acrylate, methacrylate analogs are used in drug delivery systems and dental composites. The ethoxy group’s polarity may facilitate controlled release mechanisms or biocompatibility .
Research Gaps and Future Directions
-
Synthetic Optimization: Developing efficient, scalable routes for ethyl 2-ethoxy acrylate remains critical. Enzymatic catalysis or flow chemistry could enhance yield and purity.
-
Property Benchmarking: Experimental determination of thermal stability, reactivity ratios, and copolymerization behavior is needed.
-
Toxicological Studies: Chronic exposure risks and environmental impact assessments are absent in current literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume